

Spectroscopic Profile of 3-Oxoisoindoline-5-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Oxoisoindoline-5-carboxylic acid

Cat. No.: B1321946

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Oxoisoindoline-5-carboxylic acid**, a key intermediate in the synthesis of various biologically active molecules. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for its acquisition.

Chemical Structure and Properties

- IUPAC Name: 3-Oxo-2,3-dihydro-1H-isoindoline-5-carboxylic acid
- Molecular Formula: C₉H₇NO₃
- Molecular Weight: 177.16 g/mol
- CAS Number: 1749-39-9

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **3-Oxoisoindoline-5-carboxylic acid**. The data is compiled from analyses of closely related precursor molecules and derivatives, as direct and complete experimental spectra for the target compound are not readily available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~13.0	br s	1H	-COOH	Chemical shift is concentration and solvent dependent; may exchange with D_2O . Expected to be a broad singlet.
~8.8	s	1H	-NH	Amide proton.
~8.2	s	1H	H-4	Aromatic proton ortho to the carboxylic acid group.
~8.0	d	1H	H-6	Aromatic proton meta to the carboxylic acid group.
~7.8	d	1H	H-7	Aromatic proton para to the carboxylic acid group.
~4.5	s	2H	-CH ₂ -	Methylene protons of the isoindolinone ring.

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ^{13}C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment	Notes
~167.0	-COOH	Carboxylic acid carbonyl carbon.
~166.0	C=O (amide)	Amide carbonyl carbon of the isoindolinone ring.
~145.0	C-7a	Aromatic quaternary carbon.
~135.0	C-5	Aromatic quaternary carbon attached to the carboxylic acid.
~133.0	C-3a	Aromatic quaternary carbon.
~125.0	C-6	Aromatic CH.
~124.0	C-4	Aromatic CH.
~123.0	C-7	Aromatic CH.
~47.0	-CH ₂ -	Methylene carbon of the isoindolinone ring.

Solvent: DMSO-d₆, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (from carboxylic acid, hydrogen-bonded)
~3200	Medium	N-H stretch (amide)
~1730	Strong, Sharp	C=O stretch (carboxylic acid carbonyl)
~1680	Strong, Sharp	C=O stretch (amide carbonyl, lactam)
~1610, ~1550	Medium	C=C stretch (aromatic)
~1300	Medium	C-O stretch (carboxylic acid)
~1200	Medium	C-N stretch (amide)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragments

m/z	Ion	Notes
177	[M] ⁺	Molecular ion peak.
160	[M - OH] ⁺	Loss of the hydroxyl radical from the carboxylic acid group.
132	[M - COOH] ⁺	Loss of the carboxylic acid group.
104	[C ₇ H ₄ O] ⁺	Further fragmentation.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of aromatic carboxylic acids and isoindolinone derivatives[1].

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Oxoisoindoline-5-carboxylic acid** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample is vortexed to ensure complete dissolution and transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a Bruker AVANCE 400 MHz spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: zg30
 - Solvent: DMSO-d₆
 - Temperature: 298 K
 - Spectral Width: 16 ppm
 - Number of Scans: 16
 - Relaxation Delay: 2.0 s
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Solvent: DMSO-d₆
 - Temperature: 298 K
 - Spectral Width: 240 ppm
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
- Data Processing: The spectra are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C). Data is processed using standard NMR software with baseline correction and phasing.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The spectrum is recorded on a Shimadzu IRTracer-100 FT-IR spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- Data Processing: The spectrum is baseline corrected and reported in terms of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

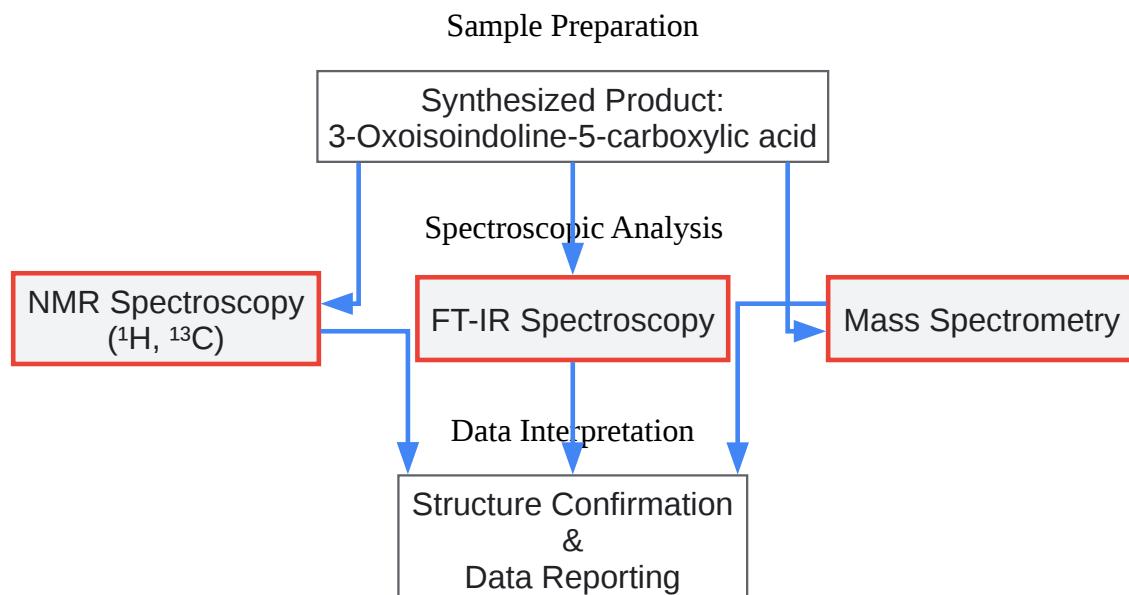
- Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through an LC system.
- Instrumentation: An Agilent 6130B Single Quadrupole LC/MS system with an electrospray ionization (ESI) source is used.
- Acquisition Parameters (Positive Ion Mode):
 - Ionization Mode: Electrospray Ionization (ESI+)
 - Capillary Voltage: 3000 V
 - Fragmentor Voltage: 70 V
 - Gas Temperature: 300 °C
 - Drying Gas Flow: 10 L/min

- Nebulizer Pressure: 35 psig
- Mass Range: m/z 50 - 500
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Workflow Diagrams

Synthesis Workflow

The following diagram illustrates a typical synthetic route to **3-Oxoisooindoline-5-carboxylic acid**, starting from 2-methyl-5-nitrobenzoic acid.



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References

- 1. rsc.org [rsc.org]
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